molecular formula C25H22N6OS B2716242 3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile CAS No. 1326834-96-1

3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile

Cat. No. B2716242
CAS RN: 1326834-96-1
M. Wt: 454.55
InChI Key: DESUSUXNPAFZFK-UHFFFAOYSA-N
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Description

3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile is a useful research compound. Its molecular formula is C25H22N6OS and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photochemical Properties and Reactions

Compounds with benzoyl, benzonitrile, and related structures have been explored for their photochemical properties. For example, the photochemistry of phenyl-substituted thiadiazoles has revealed complex reactions under light irradiation, leading to various products including benzonitrile derivatives. These reactions often involve electrocyclic ring closure and fragmentation processes, which are fundamental in understanding the photochemical behavior of complex organic compounds (Pavlik, Changtong, & Tsefrikas, 2003).

Metabolic Pathways and Synthetic Applications

The metabolic transformation of triazole thione derivatives in isolated dog hepatocytes has been studied, highlighting the potential of sulfur-containing compounds in pharmacological contexts. The direct glucuronidation of these compounds suggests their bioactive potential and the importance of sulfur modifications in drug metabolism (Martin, Lewis, Bonnert, Cage, & Moody, 2003).

Heterocyclic Compound Synthesis

The synthesis and characterization of new heterocycles, such as 1,3-diphenylthiazolo[3,4-a]benzimidazole, indicate the diverse applications of sulfur and nitrogen-containing compounds in creating novel structures with potential utility in materials science and as pharmacophores. Such syntheses contribute to expanding the repertoire of heterocyclic compounds for various scientific applications (Tsuge, Shiraishi, & Takata, 1980).

Chemical Stability and Reactivity

Investigations into the chemical stability and reactivity of complex organic compounds, such as the study on the thermal fragmentation of oxadiazoles, provide critical insights into their behavior under various conditions. Such studies are essential for the development of new synthetic methodologies and for understanding the decomposition pathways of organic molecules, which can inform their storage, handling, and application in different research contexts (Mitchell & Paton, 2010).

properties

IUPAC Name

3-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6OS/c1-2-3-13-32-21-9-7-20(8-10-21)22-15-23-24-27-28-25(30(24)11-12-31(23)29-22)33-17-19-6-4-5-18(14-19)16-26/h4-12,14,22-24,27,29H,2-3,13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLHAXHJVUJADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC5=CC(=CC=C5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[11-(4-Butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}methyl)benzonitrile

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